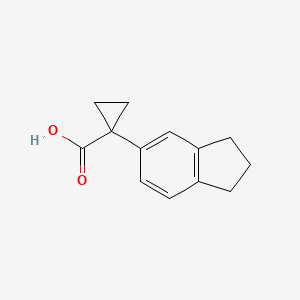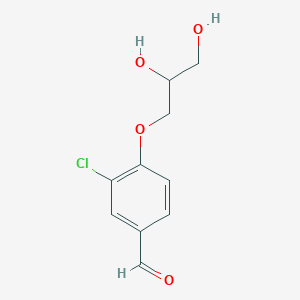
4-(2,3-Dihydroxypropoxy)-3-chlorobenzaldehyde
Übersicht
Beschreibung
4-(2,3-Dihydroxypropoxy)-3-chlorobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a 3-chloro group and a 2,3-dihydroxy-propoxy side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydroxypropoxy)-3-chlorobenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chlorobenzaldehyde.
Formation of the Propoxy Side Chain: The 2,3-dihydroxy-propoxy group can be introduced via a nucleophilic substitution reaction using an appropriate diol and a base.
Reaction Conditions: Typical conditions might include the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,3-Dihydroxypropoxy)-3-chlorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: 4-(2,3-dihydroxy-propoxy)-3-chlorobenzoic acid.
Reduction: 4-(2,3-dihydroxy-propoxy)-3-chlorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(2,3-Dihydroxypropoxy)-3-chlorobenzaldehyde would depend on its specific application. For example, if used as an antimicrobial agent, it might interact with bacterial cell walls or enzymes, disrupting their function and leading to cell death. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,3-dihydroxy-propoxy)-benzaldehyde: Lacks the chloro group, which might affect its reactivity and biological activity.
3-chloro-4-hydroxybenzaldehyde: Lacks the propoxy side chain, which could influence its solubility and interaction with biological targets.
Uniqueness
4-(2,3-Dihydroxypropoxy)-3-chlorobenzaldehyde is unique due to the presence of both the chloro group and the 2,3-dihydroxy-propoxy side chain. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H11ClO4 |
|---|---|
Molekulargewicht |
230.64 g/mol |
IUPAC-Name |
3-chloro-4-(2,3-dihydroxypropoxy)benzaldehyde |
InChI |
InChI=1S/C10H11ClO4/c11-9-3-7(4-12)1-2-10(9)15-6-8(14)5-13/h1-4,8,13-14H,5-6H2 |
InChI-Schlüssel |
LGBCRCZEDRZSDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C=O)Cl)OCC(CO)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
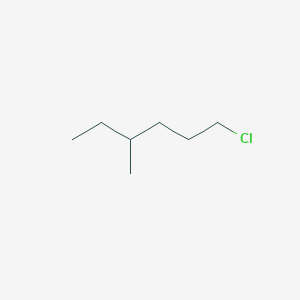
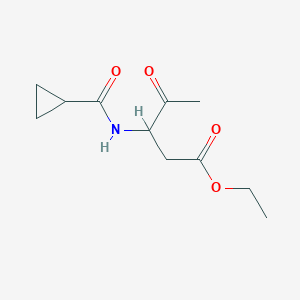
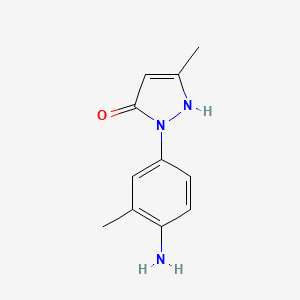
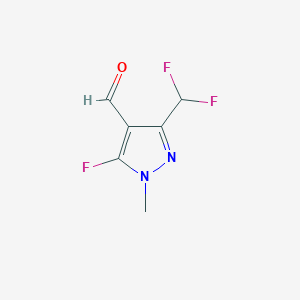
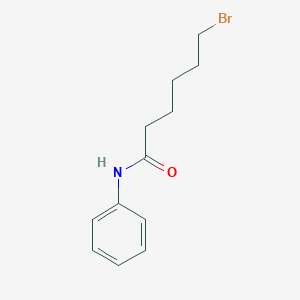
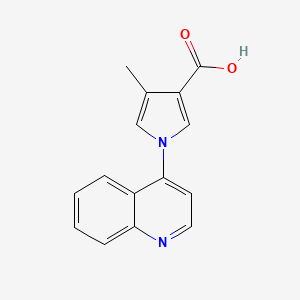
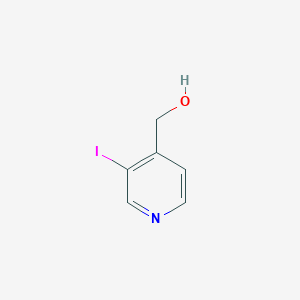
![1,4-Dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B8703404.png)
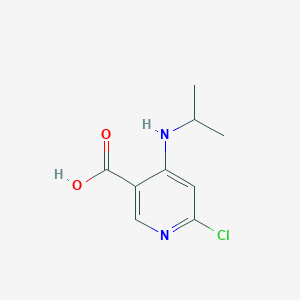
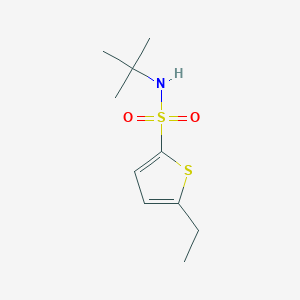
![10-Bromo-9-fluoro-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B8703431.png)

